Methyl 5-(1,3,4-thiadiazol-2-yl)nicotinate
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Description
Methyl 5-(1,3,4-thiadiazol-2-yl)nicotinate is a useful research compound. Its molecular formula is C9H7N3O2S and its molecular weight is 221.24 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-(1,3,4-thiadiazol-2-yl)nicotinate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a 1,3,4-thiadiazole ring fused with a nicotinic acid derivative. The thiadiazole moiety is known for its biological significance, contributing to the compound's pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Thiadiazole derivatives often exhibit significant antimicrobial properties due to their ability to inhibit bacterial growth by targeting specific enzymes or cellular processes. For instance, some derivatives have been shown to act as urease inhibitors, which is crucial for combating infections from urease-producing bacteria like Helicobacter pylori .
- Anticancer Properties : Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For example, compounds containing the thiadiazole ring have demonstrated enhanced activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines . The mechanism often involves the induction of apoptosis in cancer cells.
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, the minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics .
Pathogen | MIC (µg/mL) | Comparison Standard |
---|---|---|
Staphylococcus aureus | 25 | Streptomycin |
Escherichia coli | 50 | Itraconazole |
Candida albicans | 50 | Fluconazole |
Anticancer Activity
In vitro studies evaluating the cytotoxicity of this compound against cancer cell lines have shown promising results. The compound exhibited an IC50 value comparable to established chemotherapeutic agents such as 5-Fluorouracil .
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
MCF-7 | 15 | 5-Fluorouracil |
HepG2 | 20 | Doxorubicin |
Case Studies
- Antibacterial Efficacy : A study involving the synthesis of various thiadiazole derivatives reported that modifications at specific positions on the thiadiazole ring significantly enhanced antibacterial efficacy against resistant strains of bacteria .
- Cytotoxicity in Cancer Research : Another investigation found that introducing lipophilic groups into the structure of thiadiazole derivatives increased their cytotoxic potential against MCF-7 cells. The study concluded that structural modifications could lead to more effective anticancer agents .
Properties
CAS No. |
1346687-60-2 |
---|---|
Molecular Formula |
C9H7N3O2S |
Molecular Weight |
221.24 g/mol |
IUPAC Name |
methyl 5-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7N3O2S/c1-14-9(13)7-2-6(3-10-4-7)8-12-11-5-15-8/h2-5H,1H3 |
InChI Key |
NLYVZFWKJSEQBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.